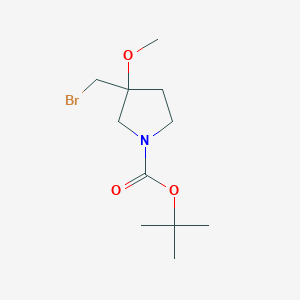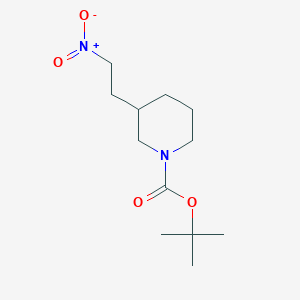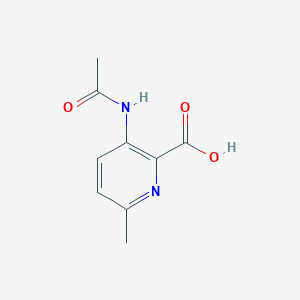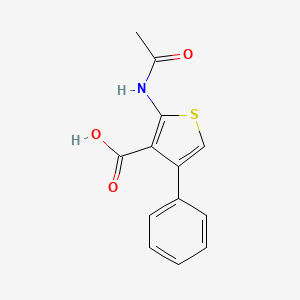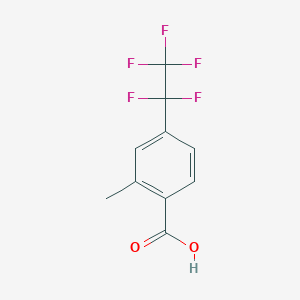![molecular formula C12H20Cl2N2 B13499491 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethanamine backbone.
Méthodes De Préparation
The synthesis of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyrrolidine with benzyl chloride under basic conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards certain receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenylmethanamine Derivatives: These compounds have similar backbones but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and phenylmethanamine backbone, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H20Cl2N2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10;;/h1-4,10,14H,5-9,13H2;2*1H |
Clé InChI |
UKKVACRMIARCQI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC=CC=C2CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


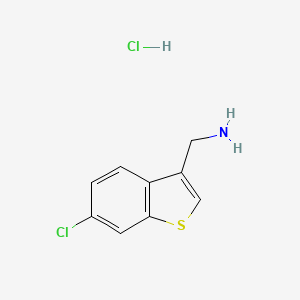
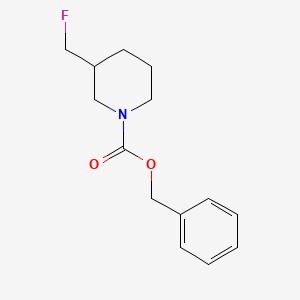

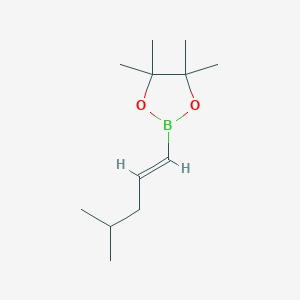
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
